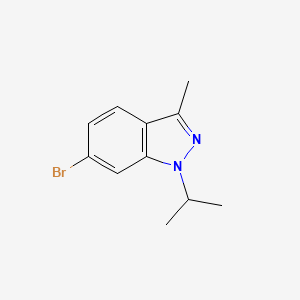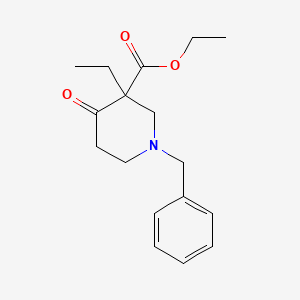
Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with benzyl, ethyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from piperidine or its derivatives.
Substitution Reactions: The benzyl and ethyl groups are introduced through substitution reactions, often using benzyl chloride and ethyl bromide in the presence of a base such as sodium hydride.
Esterification: The carboxylate group is introduced through esterification, typically using ethyl chloroformate or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, ethyl ketone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups may enhance its binding affinity to these targets, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate
- 1-Benzyl-4-ethoxycarbonyl-3-piperidone
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
Comparison: Ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate is unique due to the presence of both benzyl and ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these groups can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
113385-99-2 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-ethyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-3-17(16(20)21-4-2)13-18(11-10-15(17)19)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
HFZATOGOLXZCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCC1=O)CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


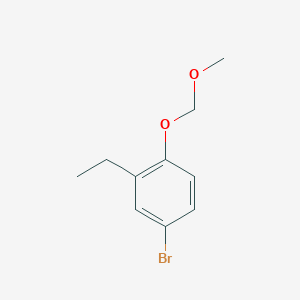
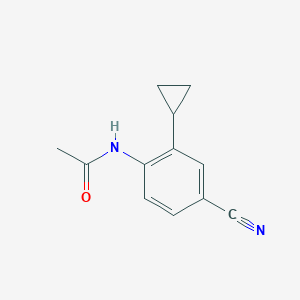
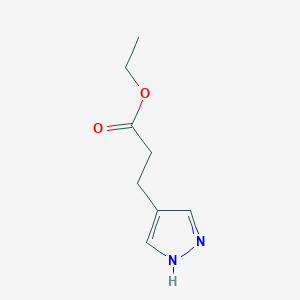



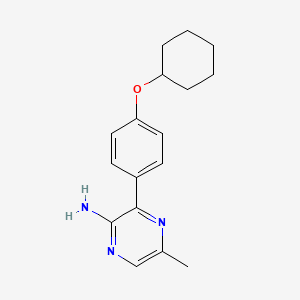
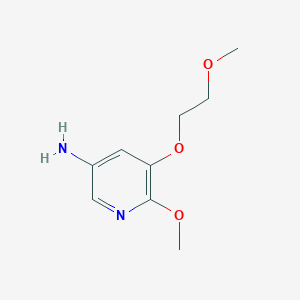
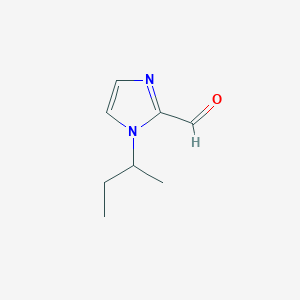
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
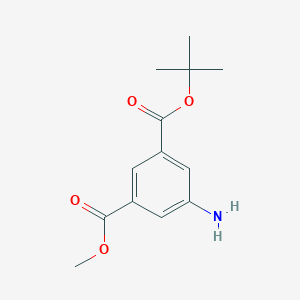
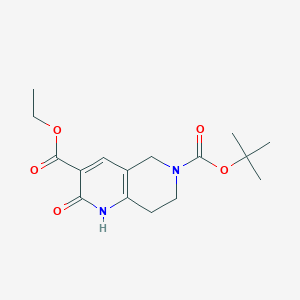
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
